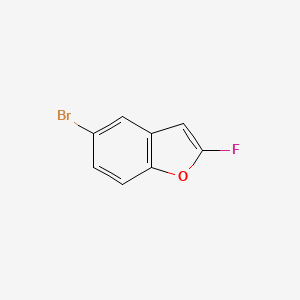
5-Bromo-2-fluorobenzofuran
Overview
Description
5-Bromo-2-fluorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method is the bromination of 2-fluorobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorobenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The benzofuran ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuranones and other oxygenated compounds.
Reduction: Formation of hydrogenated benzofuran derivatives.
Scientific Research Applications
5-Bromo-2-fluorobenzofuran has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Utilized in the development of organic electronic materials and polymers.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues or by competing with natural substrates . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-1-benzofuran: Lacks the bromine atom, affecting its chemical properties and applications.
5-Chloro-2-fluoro-1-benzofuran: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness
The combination of these halogens in the benzofuran ring provides a versatile scaffold for the development of novel compounds with diverse biological activities .
Properties
CAS No. |
554448-80-5 |
|---|---|
Molecular Formula |
C8H4BrFO |
Molecular Weight |
215.02 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-benzofuran |
InChI |
InChI=1S/C8H4BrFO/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H |
InChI Key |
CYRLDGRJBKYZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














